

Application Notes: Quantification of Lipopolysaccharide-Binding Protein (LBP) using ELISA

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Compound of Interest

Compound Name: LBP1

Cat. No.: B1674649

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Introduction

Lipopolysaccharide-Binding Protein (LBP) is a soluble acute-phase protein primarily synthesized by hepatocytes.[1][2] It plays a crucial role in the innate immune response to Gram-negative bacterial infections.[3] LBP binds with high affinity to the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][4] This binding facilitates the transfer of LPS to the CD14 receptor and subsequently to the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, such as macrophages and monocytes.[2][5][6] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators, initiating a rapid immune response.[5][6] Given its central role in the inflammatory process, accurate quantification of LBP in biological samples is essential for research in sepsis, infectious diseases, and inflammatory disorders. This ELISA kit provides a highly sensitive and specific method for the quantitative measurement of LBP in various biological fluids.

Assay Principle

This kit employs a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) technique.[3][7][8][9] A microplate is pre-coated with a monoclonal antibody specific for LBP.[1][10] Standards and samples are pipetted into the wells, and any LBP present is bound by the immobilized antibody.[7][11] After washing away unbound substances, a biotin-conjugated polyclonal antibody specific for LBP is added.[1][10] Following another wash, an avidin-

horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.[9][10] A final wash removes any unbound conjugate. A substrate solution is then added, which reacts with the HRP to produce a colored product.[3][7] The intensity of the color is directly proportional to the concentration of LBP in the sample.[3][8] The reaction is stopped, and the absorbance is measured at 450 nm.[9][10] The concentration of LBP in the samples is determined by comparing their optical density (O.D.) to a standard curve.[9][10]

Performance Characteristics

Parameter	Specifications
Assay Type	Sandwich ELISA (quantitative)[11][12][13]
Sample Types	Serum, Plasma (EDTA, Heparin), Cell Culture Supernatants[1][7][14]
Sensitivity	Typically ranges from <10 pg/mL to ~2 ng/mL[3][12][15]
Standard Curve Range	Varies by kit, commonly in the range of 30 pg/mL to 2000 pg/mL[4] or 0.82 ng/mL to 200 ng/mL[15]
Specificity	High specificity for LBP with no significant cross-reactivity with other proteins[4][10][15]
Precision	Intra-assay CV: <8-10%, Inter-assay CV: <10-12%[3][11]
Recovery	Serum: 85-101%, Plasma (EDTA): 82-98%, Plasma (Heparin): 82-105%[4]

Experimental Protocols

A. Sample Preparation

Proper sample collection and storage are crucial for accurate results. Avoid repeated freeze-thaw cycles.[1][7][10]

- Serum: Use a serum separator tube and allow samples to clot for 30 minutes to 2 hours at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store at $\leq -20^{\circ}\text{C}$.[\[7\]](#)[\[10\]](#)[\[16\]](#)
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store at $\leq -20^{\circ}\text{C}$.[\[7\]](#)[\[10\]](#)[\[16\]](#)
- Cell Culture Supernatants: Remove particulates by centrifugation at 10,000 x g for 5 minutes. Assay immediately or aliquot and store at $\leq -20^{\circ}\text{C}$.[\[1\]](#)
- Sample Dilution: It is recommended to predict the concentration of LBP in the sample and dilute it accordingly to fall within the standard curve range.[\[1\]](#)[\[10\]](#) For human serum/plasma, a dilution of 1:100 to 1:4000 is often suggested.[\[10\]](#)[\[12\]](#)[\[14\]](#) A common diluent is 1x Assay Diluent or PBS.[\[10\]](#)[\[14\]](#)

B. Reagent Preparation

Bring all reagents to room temperature before use.[\[7\]](#)[\[14\]](#)

- Wash Buffer (1x): If provided as a concentrate (e.g., 20x or 30x), dilute with deionized or distilled water to the final working concentration.[\[10\]](#)[\[14\]](#)
- Standard: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution. Allow it to sit for at least 10-15 minutes with gentle agitation.[\[7\]](#)[\[10\]](#) Prepare a dilution series from the stock solution according to the kit's instructions to create the standard curve.[\[14\]](#)
- Biotinylated Detection Antibody: Briefly spin the vial and dilute with the appropriate buffer as instructed in the manual (e.g., 1:100).[\[1\]](#)
- Avidin-HRP Conjugate: Briefly spin the vial and dilute with the appropriate buffer as instructed in the manual.

C. Assay Procedure

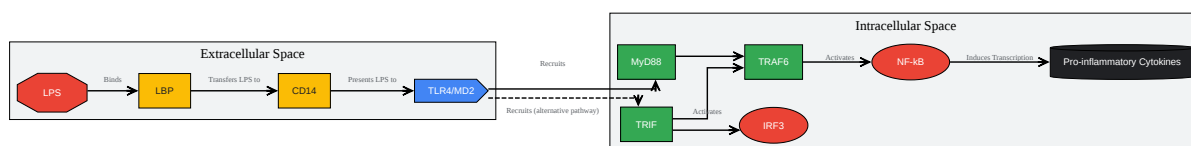
It is recommended to run all standards and samples in duplicate.[\[1\]](#)[\[7\]](#)

- Add Standards and Samples: Add 100 μ L of each standard and diluted sample to the appropriate wells.[\[7\]](#)[\[10\]](#)
- Incubate: Cover the plate with an adhesive strip and incubate for 1.5 to 2.5 hours at room temperature or 37°C, depending on the kit instructions.[\[1\]](#)[\[7\]](#)[\[14\]](#)
- Wash: Aspirate or decant the contents of each well. Wash the plate 3-5 times with 1x Wash Buffer.[\[10\]](#) After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it on a clean paper towel.[\[14\]](#)
- Add Detection Antibody: Add 100 μ L of the diluted Biotinylated Detection Antibody to each well.[\[1\]](#)[\[14\]](#)
- Incubate: Cover the plate and incubate for 1 hour at room temperature or 37°C.[\[1\]](#)[\[14\]](#)
- Wash: Repeat the wash step as described in step 3.
- Add Avidin-HRP Conjugate: Add 100 μ L of the diluted Avidin-HRP Conjugate to each well.[\[10\]](#)[\[14\]](#)
- Incubate: Cover the plate and incubate for 30-45 minutes at room temperature or 37°C.[\[10\]](#)[\[14\]](#)
- Wash: Repeat the wash step as described in step 3.
- Add Substrate: Add 90-100 μ L of TMB Substrate Solution to each well.[\[10\]](#)[\[14\]](#)
- Incubate: Incubate for 15-30 minutes at room temperature in the dark.[\[10\]](#)[\[14\]](#) A blue color will develop.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[\[10\]](#)[\[14\]](#)
- Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[\[8\]](#)[\[14\]](#)

D. Data Analysis

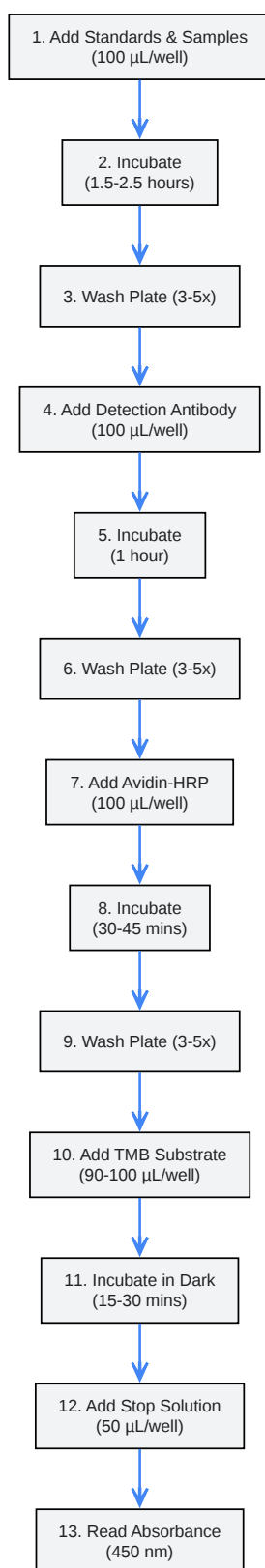
- Calculate Average O.D.: Average the duplicate readings for each standard and sample.
- Generate Standard Curve: Subtract the average O.D. of the blank (zero standard) from all other readings. Plot the average O.D. for each standard on the y-axis against the corresponding concentration on the x-axis. A log-log or four-parameter logistic curve fit is often recommended.
- Calculate LBP Concentration: Use the standard curve to interpolate the concentration of LBP in the samples. Remember to multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of LBP in the original sample.

Visualizations



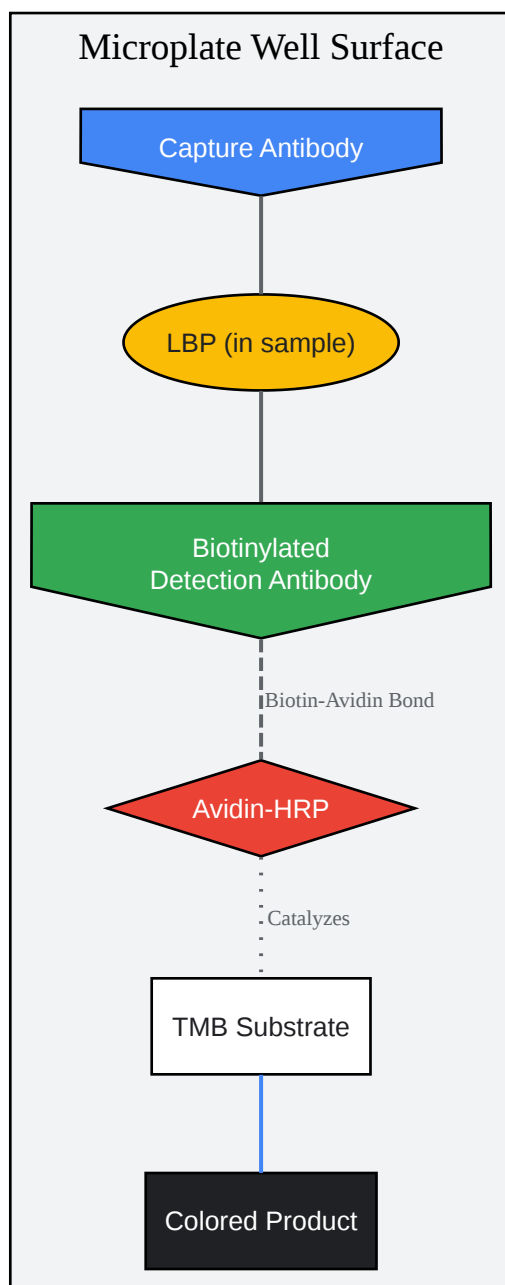
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Caption: LBP-mediated LPS signaling pathway.



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Caption: General ELISA experimental workflow.



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Caption: Sandwich ELISA principle for LBP detection.

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